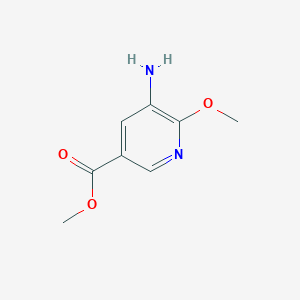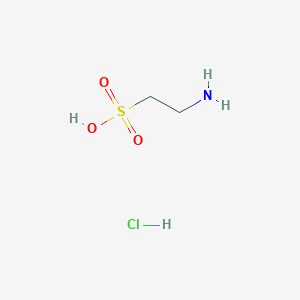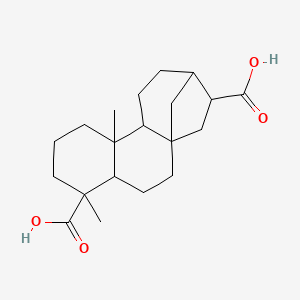
Ent-kauran-17,19-dioic acid
Vue d'ensemble
Description
Ent-kauran-17,19-dioic acid is a kaurane diterpenoid . It is a natural product found in Annona glabra .
Synthesis Analysis
The synthesis of some natural diterpenoids of ent-kauranic structure has been achieved, starting from ent-kaur-16-en-19-oic acid, a natural diterpenoid readily available from the dried wastes of sunflower (Helianthus annuus L.) .Molecular Structure Analysis
The molecular formula of Ent-kauran-17,19-dioic acid is C20H30O4 . The IUPAC name is 5,9-dimethyltetracyclo [11.2.1.0 1,10 .0 4,9 ]hexadecane-5,14-dicarboxylic acid .Physical And Chemical Properties Analysis
The molecular weight of Ent-kauran-17,19-dioic acid is 334.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 .Applications De Recherche Scientifique
Antibacterial Activity
“Ent-kauran-17,19-dioic acid” has been studied for its antibacterial properties. In particular, research has shown that it exhibits activity against Escherichia coli , more so than the antibiotic ampicillin at certain concentrations . This suggests potential for the compound in developing new antibacterial treatments.
Cancer Research
Related compounds, such as Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) , have been found to inhibit the migration of MDA-MB-231 breast cancer cells . This indicates that “Ent-kauran-17,19-dioic acid” may also have applications in cancer research, particularly in understanding and potentially inhibiting cancer cell migration.
Biotransformation Studies
The compound has been used in biotransformation studies with fungi like C. aphidicola , which can lead to the production of new compounds with different biological activities . This is significant for drug discovery and development.
Enzymatic Studies
The compound is also relevant in enzymatic studies related to diterpene biosynthesis. It can be used to study the specificity of enzymes like copalyl diphosphate synthase , which is crucial for understanding the biosynthetic pathways of diterpenes.
Safety and Hazards
Orientations Futures
The future directions of research on Ent-kauran-17,19-dioic acid could involve further exploration of its potential biological activities. For example, a related compound, Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has been shown to inhibit the migration of MDA-MB-231 breast cancer cells , suggesting potential anti-cancer properties that could be explored further.
Propriétés
IUPAC Name |
5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITLMPHPGUZLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ent-kauran-17,19-dioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



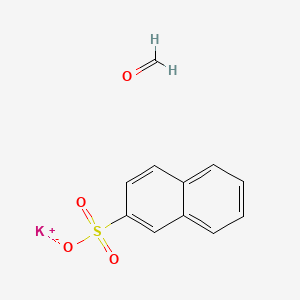
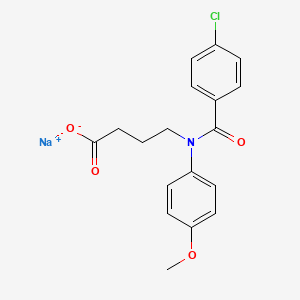
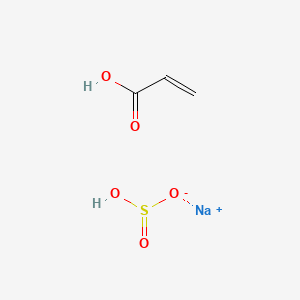
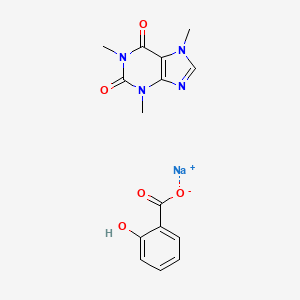

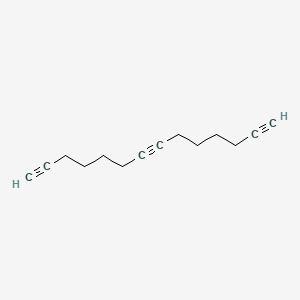

![ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B1630246.png)
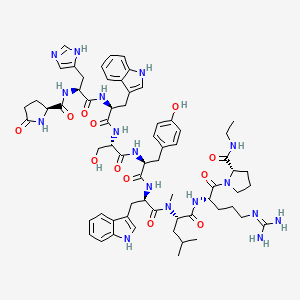
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)
